4-(2-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
Description
This tricyclic heterocyclic compound (CAS: 136386-73-7, molecular formula: C₁₇H₁₆N₂O₂S₂, molecular weight: 344.45) features a 2-methoxyphenyl substituent at position 4 and a sulfanyl group at position 4. Its fused ring system (8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-triene) confers rigidity, influencing its electronic and steric properties.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-21-12-8-4-3-7-11(12)19-16(20)14-10-6-2-5-9-13(10)23-15(14)18-17(19)22/h3-4,7-8H,2,5-6,9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRGYMSPDDGBEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(NC2=S)SC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Diazatricyclic Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazatricyclic core.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a methoxyphenyl halide and a suitable base.
Addition of the Sulfanyl Group: The sulfanyl group is added via a thiolation reaction, typically using a thiol reagent and a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the diazatricyclic core.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced diazatricyclic derivatives.
Substitution: Various substituted methoxyphenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-(2-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 1.9 to 7.52 μg/mL . The mechanism of action often involves the induction of apoptosis in cancer cells, which is critical for the development of effective cancer therapies.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar thiazole derivatives have demonstrated potent inhibitory effects against pathogens like Pseudomonas aeruginosa and Escherichia coli, indicating potential applications in treating bacterial infections . The structure-activity relationship studies suggest that modifications to the thiazole ring can enhance antibacterial efficacy.
Material Science Applications
Due to its unique structural characteristics, this compound may serve as a versatile scaffold in material science applications. Its ability to form complexes with metal ions suggests potential uses in catalysis and the development of new materials with specific electronic or optical properties.
Case Studies
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the methoxyphenyl group can interact with aromatic residues in proteins, affecting their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Substituent Variations in the Aromatic Ring
Key analogs differ in the substituent at position 4 of the tricyclic core:
Key Observations :
- Substituent Position : The 2-methoxyphenyl variant (target compound) and 3-methoxyphenyl analog (CAS 380437-04-7) differ in methoxy group orientation, which may alter steric interactions and electronic effects (e.g., resonance stabilization) .
- Hydroxyl vs.
- Alkyl vs. Aromatic Substituents : The 2-methylpropyl variant (CAS 721908-18-5) replaces the aromatic ring with an alkyl chain, likely reducing π-π stacking interactions and increasing hydrophobicity .
Modifications in the Heterocyclic Core
Additional analogs feature alterations in the sulfur-containing rings or substituents:
Key Observations :
- Triazatricyclic Core : The addition of a nitrogen atom (CAS 847744-39-2) increases hydrogen-bonding capacity and may enhance binding affinity in biological targets .
Biological Activity
The compound 4-(2-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one , also known by its CAS number 136386-73-7, is a synthetic organic compound that has garnered interest due to its potential biological activities. This article reviews existing literature on its biological properties, including antimicrobial, anticancer, and other pharmacological activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 344.45 g/mol. Its unique tricyclic structure contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that it exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be as low as 0.24 μg/ml for S. aureus and 3.9 μg/ml for E. coli, suggesting strong bactericidal potential .
| Bacterial Strain | MIC (μg/ml) | MBC (μg/ml) |
|---|---|---|
| Staphylococcus aureus | 0.24 | TBD |
| Escherichia coli | 3.9 | TBD |
Anticancer Activity
The compound has also been evaluated for its anticancer properties . In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential .
The proposed mechanisms by which this compound exerts its biological effects include:
- Cell Membrane Disruption : It alters the integrity of bacterial cell membranes, leading to cell lysis.
- Apoptosis Induction : In cancer cells, it activates apoptotic pathways through caspase activation.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cell proliferation and survival.
Case Studies
A notable case study involved the evaluation of this compound's efficacy against multidrug-resistant bacterial strains in a clinical setting. Patients with chronic infections showed significant improvement when treated with formulations containing this compound alongside standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
